![molecular formula C20H23N5O3 B2598287 2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1002217-69-7](/img/structure/B2598287.png)
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Scientific Research Applications
Radioligand Synthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical structure , has been reported as selective ligands for the translocator protein (18 kDa). Specifically, the compound DPA-714 and its derivatives have been synthesized and labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application demonstrates the compound's relevance in biomedical imaging and neurology research, highlighting its potential in studying neuroinflammatory processes, a key aspect in various neurological disorders (Dollé et al., 2008).
Anticancer Activity
Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has unveiled their potential anticancer properties. By attaching different aryloxy groups to the pyrimidine ring, one of the synthesized compounds showed appreciable cancer cell growth inhibition against eight cancer cell lines, indicating its potential as a novel anticancer agent (Al-Sanea et al., 2020).
Synthesis of Novel Heterocyclic Compounds
The chemical structure in focus has been utilized in the synthesis of novel heterocyclic compounds, including isoxazolines and isoxazoles, through cycloaddition reactions. These compounds have been fully characterized, and their synthesis opens pathways to exploring diverse biological activities, including antimicrobial and anti-inflammatory properties (Rahmouni et al., 2014).
Antimicrobial Activity
Some new heterocycles incorporating the antipyrine moiety, derived from a similar structure, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant activity against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Bondock et al., 2008).
Inhibition of Fatty Acid Synthesis
Chloroacetamide derivatives, related to the compound , have been investigated for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus acutus. This research provides insights into the biochemical mechanisms of herbicidal action and potential applications in agriculture (Weisshaar & Böger, 1989).
properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-10-13(2)25(23-12)20-21-15(4)14(3)19(27)24(20)11-18(26)22-16-6-8-17(28-5)9-7-16/h6-10H,11H2,1-5H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCHAAZJRADJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide](/img/structure/B2598204.png)
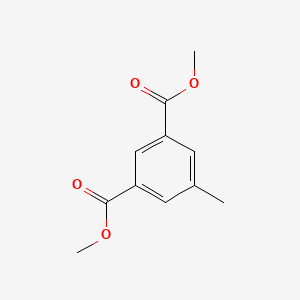
![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2598207.png)
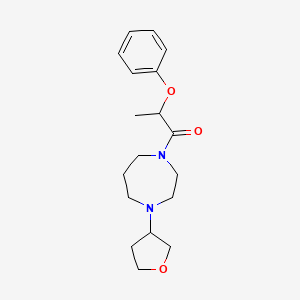
![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)
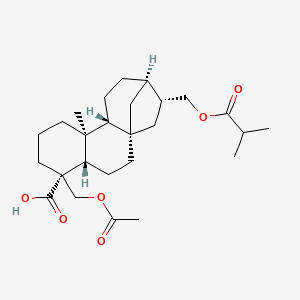

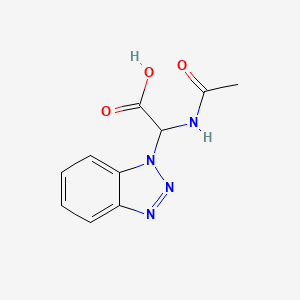

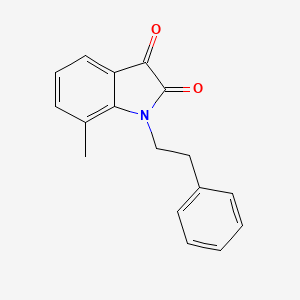
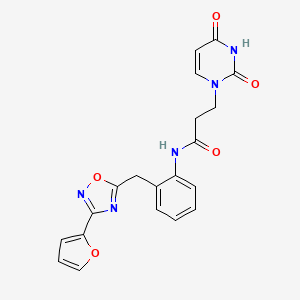
![methyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2598223.png)
![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)